molecular formula C20H28N2O4 B14015755 2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate

2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate

Cat. No.: B14015755
M. Wt: 360.4 g/mol
InChI Key: LOXJOGZXSGXFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the diazaspiro family, which is known for its diverse applications in medicinal chemistry and material science. The presence of benzyl and tert-butyl groups in its structure adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl 6-tert-butyl 2,6-diazaspiro[35]nonane-2,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate stands out due to its unique combination of benzyl and tert-butyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .

Properties

IUPAC Name

2-O-benzyl 8-O-tert-butyl 2,8-diazaspiro[3.5]nonane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-7-10-20(13-21)14-22(15-20)17(23)25-12-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXJOGZXSGXFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.